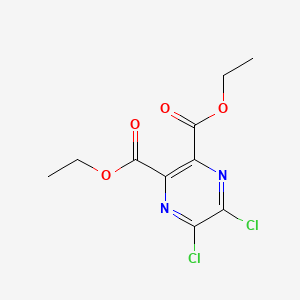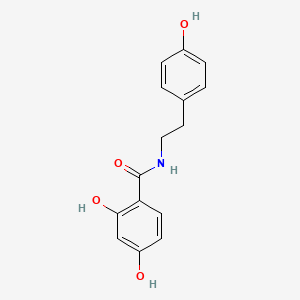
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide is a phenolic amide compound. Phenolic amides are known for their presence in various herbal medicines and have been studied for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide typically involves the condensation of 2,4-dihydroxybenzoic acid with 4-hydroxyphenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anti-cancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anti-cancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
- 2,4-Dihydroxy-N-(4-hydroxyphenyl)benzamide
Uniqueness
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H15NO4 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
2,4-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H15NO4/c17-11-3-1-10(2-4-11)7-8-16-15(20)13-6-5-12(18)9-14(13)19/h1-6,9,17-19H,7-8H2,(H,16,20) |
Clé InChI |
PTDZVTUHVICJJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


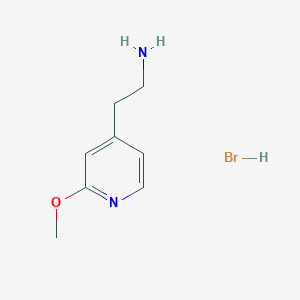

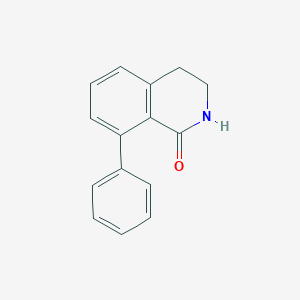

![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
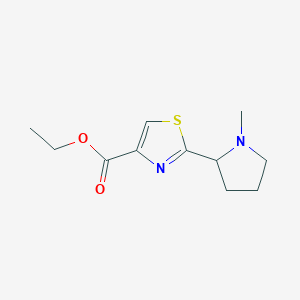
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
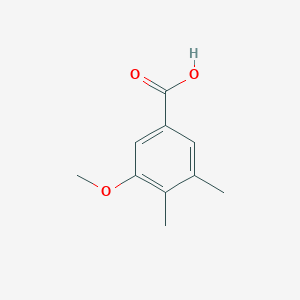
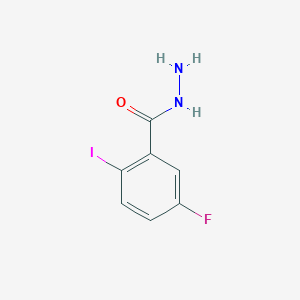
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)

